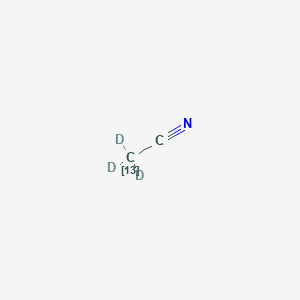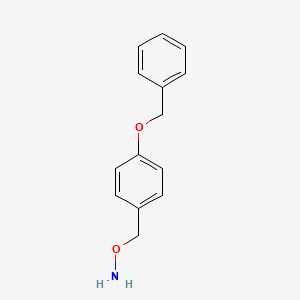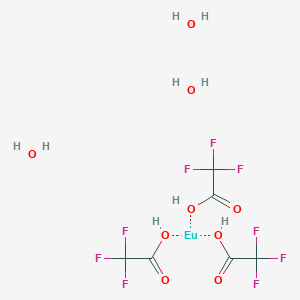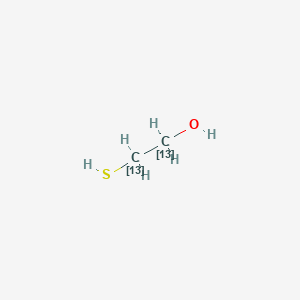
Tris(cyclopentadienyl)erbium(III), 99.99% trace metals basis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(cyclopentadienyl)erbium is an organometallic compound with the chemical formula Er(C5H5)3. It consists of an erbium ion coordinated to three cyclopentadienyl ligands. This compound is notable for its unique properties and applications in various fields, including materials science and catalysis .
Vorbereitungsmethoden
Tris(cyclopentadienyl)erbium can be synthesized by reacting cyclopentadienyl sodium with erbium trichloride in the presence of dimethyl sulfide. The reaction typically proceeds under an inert atmosphere to prevent oxidation. The product is then purified through appropriate purification steps, such as recrystallization .
Analyse Chemischer Reaktionen
Tris(cyclopentadienyl)erbium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form erbium oxides.
Reduction: It can be reduced under specific conditions to yield lower oxidation state compounds.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands, such as phosphines or isonitriles, under suitable conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligand exchange reagents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tris(cyclopentadienyl)erbium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: It is employed in the synthesis of advanced materials, such as nanomaterials and thin films.
Biology and Medicine: While its direct applications in biology and medicine are limited, it serves as a model compound for studying the behavior of lanthanides in biological systems.
Industry: It is used in the production of high-purity erbium for various industrial applications.
Wirkmechanismus
The mechanism of action of tris(cyclopentadienyl)erbium involves its ability to coordinate with various substrates through its cyclopentadienyl ligands. This coordination facilitates various catalytic processes, such as polymerization and hydrogenation. The molecular targets and pathways involved depend on the specific reaction and substrate .
Vergleich Mit ähnlichen Verbindungen
Tris(cyclopentadienyl)erbium can be compared with other similar compounds, such as:
- Tris(cyclopentadienyl)lanthanum
- Tris(cyclopentadienyl)yttrium
- Tris(cyclopentadienyl)neodymium
These compounds share similar structures and properties but differ in their specific reactivity and applications. Tris(cyclopentadienyl)erbium is unique due to its specific coordination chemistry and the particular applications it finds in materials science and catalysis .
Eigenschaften
Molekularformel |
C15H15Er |
|---|---|
Molekulargewicht |
362.54 g/mol |
InChI |
InChI=1S/3C5H5.Er/c3*1-2-4-5-3-1;/h3*1-5H; |
InChI-Schlüssel |
PZZJDXSEOYCOQS-UHFFFAOYSA-N |
Kanonische SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Er] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide](/img/structure/B12060496.png)
![(S)-1-{(RP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060500.png)












